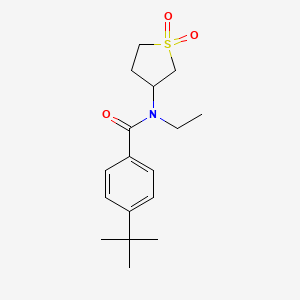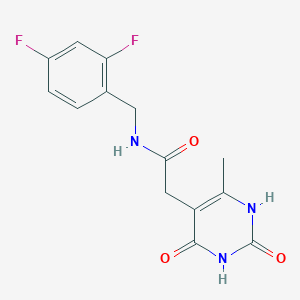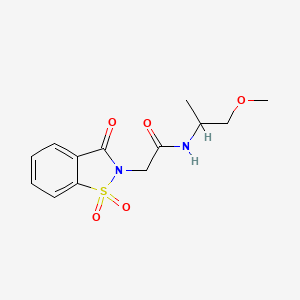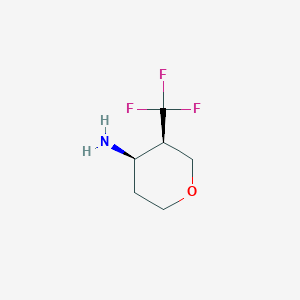![molecular formula C11H15N3O4S B2416693 N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1795294-34-6](/img/structure/B2416693.png)
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide, also known as ACBC-NBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is based on its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. The compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition leads to the suppression of cancer cell growth and the prevention of disease progression.
Biochemical and Physiological Effects:
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of disease progression, and the detection of biological molecules. The compound has also been found to exhibit low toxicity levels, making it a potentially safe option for use in various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is its high yield and purity, which makes it a suitable option for use in various lab experiments. The compound has also been found to exhibit low toxicity levels, making it a potentially safe option for use in various scientific research applications. However, one of the limitations of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is its relatively high cost, which may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide, including its potential applications in the development of new cancer therapies and the detection of biological molecules. Further research is also needed to explore the full range of its biochemical and physiological effects, as well as its potential limitations and drawbacks. Additionally, the synthesis method of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide can be further optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide can be synthesized using a specific method that involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(1-aminocyclobutyl)methylamine. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide obtained through this method is relatively high, and the purity of the compound is also satisfactory.
Applications De Recherche Scientifique
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of cancer and other diseases. N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
Propriétés
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-11(6-1-7-11)8-13-19(17,18)10-4-2-9(3-5-10)14(15)16/h2-5,13H,1,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQVNFNSPXFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)



![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)


![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)

